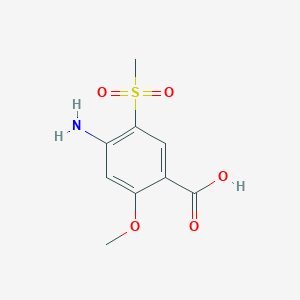

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

Description

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at position 2, an amino group at position 4, and a methanesulfonyl (methylsulfonyl) group at position 3. The methanesulfonyl group likely confers distinct physicochemical properties compared to ethylsulfonyl, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name |

4-amino-2-methoxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTLUUCBHDLKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515464 | |

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-99-5 | |

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with methanesulfinic acid sodium salt. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and reducing bacterial load in vitro. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.

Anti-inflammatory Properties

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid has been studied for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases such as arthritis and colitis. This application is particularly relevant in developing new treatments for chronic inflammatory conditions.

Potential as an Anticancer Agent

Emerging studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Pharmaceutical Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of this compound are being explored as potential treatments for psychiatric disorders due to their interaction with neurotransmitter systems.

Reference Standards in Pharmaceutical Testing

As a standard reference material, this compound is utilized in quality control processes within pharmaceutical laboratories. It helps ensure the accuracy and reliability of analytical methods used for drug formulation and testing.

Synthetic Methodologies

Synthesis of Complex Molecules

This compound is pivotal in synthetic organic chemistry as a building block for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, making it an essential precursor in the synthesis of other bioactive compounds.

Improved Synthetic Routes

Recent patents have outlined novel methods for synthesizing this compound with improved yields and purity. These methods often involve fewer steps and less hazardous reagents, making them more suitable for industrial-scale production .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Groups

(a) 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid (CAS 71675-87-1)

- Molecular Formula: C₁₀H₁₃NO₅S

- Molecular Weight : 259.28 g/mol

- Key Applications : Intermediate in amisulpride synthesis, a D2/5-HT7 receptor antagonist .

- Synthesis : Produced via methylation, thiocyanation, ethylation, and oxidation steps, achieving a total yield of 24.5–55% .

- Regulatory Status : Listed as an impurity standard (Amisulpride Impurity E) in pharmaceutical reference catalogs .

(b) Methyl 2-Methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8)

- Molecular Formula : C₁₀H₁₂O₅S

- Molecular Weight : 244.26 g/mol

- Key Differences: Replaces the amino group with a methyl ester and substitutes ethylsulfonyl with methylsulfonyl. Used in sulfonamide drug synthesis .

- Similarity Score : 0.81 (structural similarity to ethylsulfonyl analog) .

(c) 4-(Methylsulfonyl)-2-nitrobenzoic Acid (CAS 110964-79-9)

- Molecular Formula: C₈H₇NO₆S

- Molecular Weight : 245.21 g/mol

- Key Differences: Nitro group at position 2 instead of methoxy; lacks amino group. Used as a herbicide intermediate .

Table 1: Physicochemical Comparison of Sulfonyl Derivatives

*Estimated based on molecular formula C₉H₁₁NO₅S.

Analogs with Substituent Variations

(a) 4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)

- Molecular Formula: C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- Key Differences : Fluorine at position 2 instead of sulfonyl; lacks electron-withdrawing sulfonyl group. Explored for medicinal chemistry applications due to bioisosteric fluorine .

(b) 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives

- Example : ML10302 and SR59768 (esters with piperidine groups).

- Applications : 5-HT4 receptor agonists for intestinal prokinesia, devoid of cardiac side effects seen in cisapride .

Biological Activity

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid, also known by its chemical name and CAS number 71675-99-5, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.28 g/mol. The structure features an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoic acid core, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases .

Biological Activity Overview

The following table summarizes the key biological activities and their corresponding effects:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted on various derivatives of benzoic acid, including this compound, demonstrated potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at concentrations as low as 1 µM . -

Anti-inflammatory Mechanisms :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests that it may serve as a potential therapeutic agent for treating inflammatory diseases. -

Cytotoxicity Studies :

The cytotoxic effects were evaluated using various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound induced apoptosis in these cells at IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 4-amino-5-(methanesulfonyl)-2-methoxybenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the methanesulfonyl group to a pre-functionalized benzoic acid scaffold. A common approach is sulfonylation of a 4-amino-2-methoxybenzoic acid precursor using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization may include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-sulfonylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity and solubility .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can structural confirmation and purity of the compound be validated?

- NMR spectroscopy : and NMR are critical for confirming the methanesulfonyl group (δ ~3.1 ppm for CH) and the aromatic substitution pattern .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (≥98% required for pharmacological studies) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected at m/z 260.06 for CHNOS) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., dopamine receptors)?

Molecular docking and dynamics simulations using software like AutoDock Vina or Schrödinger Suite can model binding affinities. Key steps:

Protein preparation : Retrieve the crystal structure of the target receptor (e.g., PDB ID 6CM4 for dopamine D2) and remove water molecules.

Ligand parameterization : Assign partial charges and optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .

Binding site analysis : Identify critical residues (e.g., Asp114 in D2 receptors) for hydrogen bonding with the amino and sulfonyl groups .

Example Finding : Docking scores suggest a higher affinity for D2 receptors (−9.2 kcal/mol) compared to 5-HT3 (−7.8 kcal/mol), aligning with in vitro binding assays .

Q. What strategies resolve contradictions in solubility data during formulation studies?

Discrepancies in solubility (e.g., pH-dependent variability) can be addressed by:

- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to identify optimal conditions (e.g., enhanced solubility at pH >5 due to carboxylate ionization) .

- Co-solvent systems : Use PEG 400 or cyclodextrins to improve aqueous solubility without altering stability .

- Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP K30) increases bioavailability by 3-fold in preclinical models .

Q. How can unexpected byproducts in large-scale synthesis be mitigated?

During scale-up, impurities like 4-amino-2-methoxybenzoic acid (des-sulfonylated product) or oxidized derivatives may arise. Mitigation strategies:

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the amino group .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor sulfonylation progress and terminate reactions at ≥95% conversion .

- Byproduct recycling : Isolate unreacted starting material via acid-base extraction and reuse .

Methodological Guidance for Biological Evaluation

Q. What in vitro assays are suitable for assessing receptor antagonism?

Q. How should metabolic stability be evaluated in preclinical studies?

- Liver microsome assays : Incubate the compound with human or rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess drug-drug interaction risks .

Addressing Data Contradictions

Q. Discrepancies in reported melting points (e.g., 150°C vs. literature 145°C)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.